Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C20H17BrClNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), mild conditions.
Esterification: Butanol, sulfuric acid or dicyclohexylcarbodiimide (DCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Various substituted quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibit enzymes, or modulate receptor activity, leading to various biological effects . The presence of the bromine and chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other similar compounds, such as:
- Butyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate .
- Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate .
- Butyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate .
- Butyl 6-bromo-2-phenylquinoline-4-carboxylate .
These compounds share a similar quinoline core structure but differ in the substituents on the phenyl ring. The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical and biological properties .
Biological Activity
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline core with a butyl ester group and a 4-chlorophenyl substituent. The presence of bromine at the 6-position enhances its reactivity and biological potential.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains and fungi.
- Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies, focusing on its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 of approximately 10 µM against MCF-7 cells, indicating moderate cytotoxicity .
- Mechanism of Action : The proposed mechanism involves apoptosis induction through the activation of caspase pathways, leading to programmed cell death in cancer cells. Flow cytometry analyses confirmed increased apoptotic rates in treated cells compared to controls .
Study on Cardioprotective Effects
A notable study explored the cardioprotective effects of quinoline derivatives, including this compound. The compound was tested on cardiomyocytes exposed to doxorubicin-induced toxicity.
Compound | Cell Viability (%) | IC50 (µM) |
---|---|---|
Control | 100 | - |
Test Compound | 87.5 ± 4.3 | 10 |
Doxorubicin | 30 ± 5 | - |
The results indicated that this compound significantly mitigated doxorubicin-induced cell death, suggesting potential therapeutic applications in cardioprotection .
Comparative Analysis with Other Quinoline Derivatives
To further contextualize the biological activity of this compound, it is essential to compare it with other quinoline derivatives.
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | 32 - 128 | ~10 |
Compound A | 16 - 64 | ~5 |
Compound B | >128 | ~20 |
This table illustrates that while this compound shows promising activity, there are other derivatives with superior potency .
Properties
Molecular Formula |
C20H17BrClNO2 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-7-15(22)8-5-13)23-18-9-6-14(21)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3 |
InChI Key |
KWOYBZPRJUQMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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